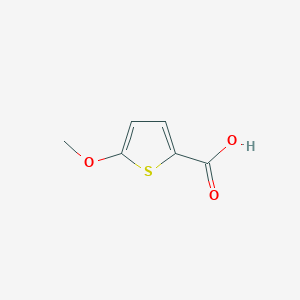

5-Methoxythiophene-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxythiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S/c1-9-5-3-2-4(10-5)6(7)8/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLPXKQRQUSURG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methoxythiophene-2-carboxylic Acid

This guide provides a comprehensive technical overview of 5-Methoxythiophene-2-carboxylic acid (CAS No: 29212-22-4), a key heterocyclic building block for professionals in chemical research, drug discovery, and materials science. We will delve into its chemical and physical properties, established synthetic routes, characteristic reactivity, and practical applications, grounding our discussion in established chemical principles and field-proven insights.

Core Molecular Profile

This compound, also known as 5-methoxy-2-thenoic acid, is a disubstituted thiophene derivative. The molecule incorporates an electron-donating methoxy group (-OCH₃) at the 5-position and an electron-withdrawing carboxylic acid group (-COOH) at the 2-position. This specific substitution pattern establishes a unique electronic profile that dictates its reactivity and utility as a versatile chemical intermediate.

Key Identifiers and Physicochemical Properties

A summary of the core identifiers and properties of this compound is presented below. It is important to note that while the fundamental identifiers are well-established, specific experimental values for properties like melting and boiling points are not consistently reported in publicly available literature, often requiring direct experimental determination for lot-specific validation.

| Property | Value | Source(s) |

| CAS Number | 29212-22-4 | [1] |

| Molecular Formula | C₆H₆O₃S | |

| Molecular Weight | 158.18 g/mol | |

| IUPAC Name | This compound | N/A |

| Synonyms | 5-Methoxy-2-thenoic acid | [2] |

| Appearance | Off-white to pale yellow solid (Typical) | N/A |

| Storage | Store at 2-8°C, protect from light and moisture | [3] |

Synthesis and Preparation

The preparation of this compound typically involves the functionalization of a pre-existing thiophene or methoxythiophene core. While several routes are plausible, a common and logical laboratory-scale approach involves the carboxylation of 2-methoxythiophene via lithiation.

Causality in Synthetic Strategy:

The choice of a lithiation-carboxylation route is dictated by the directing effects of the methoxy group. As an electron-donating group, the methoxy substituent at the 2-position of a thiophene ring would strongly direct electrophilic attack to the 5-position. However, for carboxylation, a more robust method is required. Deprotonation with a strong base like n-butyllithium (n-BuLi) is also directed to the ortho-position (C5) due to the coordinating effect of the methoxy group's oxygen atom. The resulting thienyllithium species is a potent nucleophile that readily reacts with carbon dioxide (in the form of dry ice) to form the corresponding carboxylate salt, which upon acidic workup yields the target carboxylic acid.

General Laboratory Synthesis Protocol: Lithiation and Carboxylation

This protocol describes a representative synthesis. Note: This is a generalized procedure and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay between the electron-donating methoxy group and the electron-withdrawing carboxylic acid, as well as the inherent aromaticity of the thiophene ring.

-

Thiophene Ring: The thiophene core is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The methoxy group at C5 further activates the ring, particularly at the C3 and C4 positions. However, the deactivating effect of the C2-carboxylic acid group makes further electrophilic substitution less favorable than on 2-methoxythiophene itself.

-

Carboxylic Acid Group: This functional group is the primary site for nucleophilic acyl substitution. It can be readily converted into a variety of derivatives, which is the foundation of its utility as a building block.

-

Esterification: Reaction with an alcohol under acidic catalysis (e.g., Fischer esterification) or with an alkyl halide in the presence of a base yields the corresponding ester.

-

Amide Bond Formation: This is arguably the most critical reaction for its application in drug discovery. The carboxylic acid can be activated by a wide range of coupling reagents (e.g., HATU, EDC, PyBOP) and subsequently reacted with primary or secondary amines to form stable amide bonds.[4]

-

Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the more reactive acid chloride, which can then be used for acylation reactions.

-

Spectroscopic Characterization

Expected ¹H NMR (Proton NMR) Data

-

Thiophene Protons (H3, H4): Two doublets are expected in the aromatic region (approx. 6.5-7.5 ppm). The proton at the C3 position will be a doublet coupled to the C4 proton, and vice-versa. The electron-donating methoxy group at C5 and the electron-withdrawing carboxylic acid at C2 will influence their precise chemical shifts.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected, typically in the range of 3.8-4.0 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet, often downfield (>10 ppm), which is exchangeable with D₂O.

Expected ¹³C NMR (Carbon NMR) Data

-

Carbonyl Carbon (-C=O): Expected in the downfield region, typically 165-175 ppm.

-

Thiophene Ring Carbons: Four distinct signals are expected. C2 and C5 (bearing the substituents) will be significantly shifted. C5 will be shifted downfield due to the directly attached oxygen of the methoxy group. C2 will also be downfield, influenced by the carboxylic acid. C3 and C4 will appear in the typical aromatic carbon region.

-

Methoxy Carbon (-OCH₃): A signal is expected around 55-60 ppm.

Expected IR (Infrared) Spectroscopy Data

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1680-1710 cm⁻¹.

-

C-O Stretch (Methoxy & Acid): Strong bands in the 1200-1300 cm⁻¹ region.

-

C=C Stretch (Aromatic): Peaks in the 1400-1600 cm⁻¹ region.

Applications in Research and Development

This compound serves as a crucial building block, primarily in the synthesis of complex organic molecules for the pharmaceutical and materials science sectors.[2]

A. Pharmaceutical and Agrochemical Synthesis

The thiophene scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. This molecule provides a rigid framework and specific hydrogen bonding capabilities (via the carboxylic acid derivatives) that are valuable for designing enzyme inhibitors and receptor ligands.

Workflow: Amide Coupling for Kinase Inhibitor Scaffolds

Many small-molecule kinase inhibitors utilize heterocyclic cores functionalized with amide side chains to interact with the hinge region of the kinase active site. This compound is an ideal starting point for creating such structures.

Caption: General workflow for amide coupling reactions.

B. Organic Electronics and Materials Science

Thiophene-based molecules are fundamental to the field of organic electronics due to their ability to form π-conjugated systems. The unique electronic properties of this compound make it a candidate for incorporation into organic semiconductors, dyes, and polymers.[2] The carboxylic acid group provides a convenient anchor point for attaching the molecule to surfaces or for polymerization reactions.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: Expected to be an irritant to the skin, eyes, and respiratory system. Avoid inhalation of dust and direct contact. Consult the material safety data sheet (MSDS) from the supplier for detailed toxicological information.

-

Storage: Keep the container tightly sealed in a dry, cool place (2-8°C is recommended) and protected from light to prevent degradation.

References

- PubMed. (2009). 5-(Methoxy-carbon-yl)thio-phene-2-carboxylic Acid. Acta Crystallographica Section E: Structure Reports Online.

- Zhao, G. L., et al. (2010). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o148.

- LookChem. (n.d.). Cas 29212-22-4, this compound.

- PubChem. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid.

- Dzhemilev, U. M., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC.

- Beilstein Journal of Organic Chemistry. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives...

- ResearchGate. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.

Sources

A Senior Application Scientist's Guide to the Regioselective Synthesis of 5-Methoxythiophene-2-carboxylic acid via Directed Metalation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methoxythiophene-2-carboxylic acid is a highly valuable heterocyclic building block in the synthesis of pharmaceuticals and advanced functional materials. Its utility stems from the specific arrangement of the methoxy and carboxylic acid functional groups on the thiophene core, which allows for diverse subsequent chemical modifications. This guide provides an in-depth technical overview of a robust and highly regioselective method for its synthesis starting from 2-methoxythiophene. We will move beyond a simple recitation of steps to explore the underlying chemical principles, focusing on the mechanism of Directed ortho-Metalation (DoM) as the key strategy for achieving high-yield, site-specific functionalization. This document is intended to serve as a practical and theoretical resource for chemists in research and development, offering field-proven insights, a detailed experimental protocol, and a thorough understanding of the reaction's causality.

Introduction: The Strategic Importance of Substituted Thiophenes

The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, found in numerous FDA-approved drugs and organic electronic materials.[1] Its structural similarity to benzene, coupled with the unique electronic contributions of the sulfur heteroatom, imparts favorable pharmacological and material properties. 2-Methoxythiophene, in particular, serves as a versatile and readily available starting material for building molecular complexity.[2] The methoxy group not only influences the electronic nature of the thiophene ring but also provides a powerful tool for directing subsequent chemical reactions.[2][3]

The target molecule, this compound, is a key intermediate whose distinct functional groups can be selectively manipulated for further synthesis.[4] The ability to produce this compound efficiently and with high regiochemical purity is therefore of significant synthetic interest.

Core Principles: The Synthesis Pathway via Directed ortho-Metalation (DoM)

The synthesis of this compound from 2-methoxythiophene is most effectively achieved through a two-step sequence: regioselective lithiation followed by carboxylation.

The Power and Mechanism of Directed ortho-Metalation (DoM)

Directed ortho-Metalation (DoM) is a powerful synthetic strategy for the regioselective deprotonation of aromatic and heteroaromatic rings.[5] It offers a significant advantage over traditional Electrophilic Aromatic Substitution (EAS), which often yields mixtures of ortho and para isomers. In the DoM reaction, a functional group on the ring, known as a Directed Metalation Group (DMG), coordinates to an organolithium base, typically n-butyllithium (n-BuLi).[6] This coordination pre-associates the base near a specific C-H bond, leading to its selective deprotonation.[7]

In the case of 2-methoxythiophene, the methoxy group (-OCH₃) is an excellent DMG. The Lewis basic oxygen atom coordinates to the Lewis acidic lithium ion of the n-BuLi aggregate, positioning the butyl anion for the abstraction of a proton from the adjacent C5 position.[6][7] This proximity effect, known as a Complex-Induced Proximity Effect (CIPE), dramatically lowers the activation energy for deprotonation at this specific site.[6]

Step-by-Step Procedure

-

Apparatus Setup: Assemble a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

-

Initial Solution: In the reaction flask, dissolve 2-methoxythiophene (1.14 g, 10.0 mmol) in 40 mL of anhydrous THF.

-

Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: While maintaining the temperature at -78 °C, slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol, 1.1 equivalents) dropwise via syringe over 15 minutes. A slight color change may be observed. Stir the reaction mixture at -78 °C for 1 hour.

-

Carboxylation: Carefully and quickly add an excess of freshly crushed dry ice (~20 g) to the reaction mixture in one portion. Caution: This will cause vigorous gas evolution. The reaction mixture will become a thick slurry.

-

Warming and Quenching: Remove the cooling bath and allow the mixture to slowly warm to room temperature. Once the excess CO₂ has sublimed, quench the reaction by adding 1 M aqueous HCl until the solution is acidic (pH ~2).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a crystalline solid.

Safety Precautions

-

n-Butyllithium is pyrophoric and reacts violently with water and air. It must be handled with extreme care by trained personnel using proper syringe techniques under an inert atmosphere. [8][9]* The reaction should be conducted in a well-ventilated fume hood.

-

Anhydrous conditions are critical for success; even trace amounts of water will destroy the organolithium reagent and reduce the yield. [8]* Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.

Data and Characterization

-

Yield: Typical yields for this reaction range from 75% to 90%.

-

Physical Appearance: White to off-white crystalline solid.

-

Spectroscopic Data: The identity and purity of the product should be confirmed by spectroscopic methods. [10] * ¹H NMR (CDCl₃, 400 MHz): δ ~7.65 (d, 1H, J=4.0 Hz), ~6.25 (d, 1H, J=4.0 Hz), ~3.90 (s, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ ~167.0, ~166.5, ~132.0, ~128.0, ~105.0, ~59.5.

-

Troubleshooting and Field Insights

-

Low Yield: This is often due to improperly dried glassware, wet solvents, or inaccurate quantification of the n-BuLi. It is highly recommended to titrate the n-BuLi solution before use to determine its exact molarity, as it degrades over time.

-

Incomplete Reaction: If the starting material is recovered, it may indicate insufficient n-BuLi or that the reaction time for lithiation was too short. Ensure at least 1.1 equivalents of the base are used.

-

Formation of Side Products: Adding the n-BuLi too quickly can cause localized heating and potential side reactions. A slow, controlled addition at -78 °C is crucial for clean conversion.

Conclusion

The synthesis of this compound from 2-methoxythiophene via Directed ortho-Metalation is a highly efficient, reliable, and regioselective transformation. By leveraging the directing ability of the methoxy group, this method provides precise control over the site of functionalization, a feat that is difficult to achieve with conventional electrophilic substitution reactions. A thorough understanding of the DoM mechanism and adherence to strict anhydrous and anaerobic reaction conditions are paramount for achieving high yields of the desired product. This guide provides the necessary theoretical framework and practical protocol to empower researchers to successfully utilize this valuable synthetic building block in their drug discovery and materials science programs.

References

- Sicé, J. (1953). Preparation and Reactions of 2-Methoxythiophene. Journal of the American Chemical Society, 75(15), 3697–3700. [Link]

- Shafiee, A., & Ghasemian, F. (2014). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 6(6), 257-269. [Link]

- ResearchGate.

- Khusnutdinov, R. I., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(xi), 53-60. [Link]

- Hocek, M., et al. (2020). Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. The Journal of Organic Chemistry, 85(2), 788–797. [Link]

- American Chemical Society. Preparation and Reactions of 2-Methoxythiophene. [Link]

- Hocek, M., et al. (2020). Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. The Journal of Organic Chemistry, 85(2), 788–797. [Link]

- Zhang, M. (2016).

- National Center for Biotechnology Information. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. PubChem. [Link]

- Baran Lab, Scripps Research.

- Khusnutdinov, R. I., et al. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Petroleum Chemistry, 48(6), 471-478. [Link]

- Snieckus, V. Directed (ortho)

- Grafiati.

- National Center for Biotechnology Information. 5-Methylthiophene-2-carboxylic acid. PubChem. [Link]

- National Center for Biotechnology Information. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. PubChem. [Link]

- Science of Synthesis. (2018).

- Li, H., et al. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium.

- Bulling, B. (2018). Reaction mechanism of solvated n-BuLi with thiophene in THF: A theoretical and spectroscopic study. University of Pretoria. [Link]

- Semantic Scholar. Reaction mechanism of solvated n-BuLi with thiophene in THF: A theoretical and spectroscopic study. [Link]

- Wikipedia. n-Butyllithium. [Link]

- Royal Society of Chemistry.

- ResearchGate. (a)

- KINETICS AND CATALYSIS. (2009). Carboxylation of aromatic compounds in a supercritical carbon dioxide medium. [Link]

- ChemEurope.com. n-Butyllithium. [Link]

- ResearchGate. Proposed C–H carboxylation mechanisms for (a) benzothiophene and (b)... [Link]

- ResearchGate.

- Mol-Instincts. 2-Methoxythiophene. [Link]

- National Center for Biotechnology Information. 2-Methoxythiophene. PubChem. [Link]

- Roth, G. J., et al. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 8, 148-158. [Link]

- Wolska, I., et al. (2022).

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5-Methoxy-2-thiophenecarboxylic acid | 29212-22-4 | EBA21222 [biosynth.com]

- 5. Bibliographies: 'Directed Ortho Metalation' – Grafiati [grafiati.com]

- 6. baranlab.org [baranlab.org]

- 7. uwindsor.ca [uwindsor.ca]

- 8. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 9. N-Butyllithium [chemeurope.com]

- 10. This compound(29212-22-4) 1H NMR spectrum [chemicalbook.com]

5-Methoxythiophene-2-carboxylic acid molecular weight and formula

An In-depth Technical Guide to 5-Methoxythiophene-2-carboxylic acid

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and materials science. It delves into the core physicochemical properties, synthesis, characterization, and applications of this compound, a versatile heterocyclic building block. The information presented herein is synthesized from authoritative sources to ensure scientific integrity and provide field-proven insights for practical application.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No: 29212-22-4) is a substituted thiophene derivative. The presence of both an electron-donating methoxy group and an electron-withdrawing carboxylic acid group on the thiophene ring imparts a unique electronic character, making it a valuable intermediate in organic synthesis. Its structure is foundational for the development of more complex molecules with tailored biological or material properties.

Quantitative Data Summary

The key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₆H₆O₃S | |

| Molecular Weight | 158.18 g/mol | |

| CAS Number | 29212-22-4 | [1] |

| IUPAC Name | This compound | |

| Canonical SMILES | COC1=CC=C(S1)C(=O)O | |

| Appearance | Solid (Typical for this class of compounds) | |

| Primary Hazards | Irritant (General classification for similar compounds) |

Synthesis and Mechanistic Insights

The synthesis of thiophene carboxylic acids and their derivatives can be achieved through various methods. A common and effective strategy involves the regioselective functionalization of a thiophene precursor. The following protocol outlines a representative synthetic route, highlighting the causality behind the choice of reagents and conditions.

Experimental Protocol: Synthesis via Lithiation and Carboxylation

This protocol describes a two-step process starting from 2-methoxythiophene. The first step involves a regioselective deprotonation at the 5-position using a strong base, followed by quenching with carbon dioxide to form the carboxylate, which is then protonated to yield the final product.

Step 1: Regioselective Lithiation of 2-Methoxythiophene

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) to the cooled THF. Rationale: n-BuLi is a strong organometallic base capable of deprotonating the acidic proton at the C5 position of the thiophene ring. The low temperature is critical to prevent side reactions and ensure kinetic control, leading to high regioselectivity.

-

Add 2-methoxythiophene dropwise to the n-BuLi solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture for 1-2 hours at this temperature to ensure complete formation of the 5-lithio-2-methoxythiophene intermediate.

Step 2: Carboxylation and Acidic Workup

-

Bubble dry carbon dioxide (CO₂) gas through the reaction mixture or add crushed dry ice pellets in excess. Rationale: The highly nucleophilic lithium intermediate readily attacks the electrophilic carbon of CO₂ to form a lithium carboxylate salt.

-

Allow the reaction mixture to slowly warm to room temperature.

-

Quench the reaction by adding water.

-

Acidify the aqueous layer to a pH of ~2 using a dilute solution of hydrochloric acid (HCl). This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Synthesis Workflow Diagram

The logical flow of the synthesis is depicted below.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is not typically an end-product but rather a crucial building block in the synthesis of high-value molecules. Its utility spans pharmaceuticals, agrochemicals, and materials science.

Pharmaceutical Intermediate

The thiophene scaffold is a well-established bioisostere for the benzene ring in medicinal chemistry. This compound serves as a precursor for synthesizing a range of biologically active molecules, including potential anti-inflammatory and analgesic drugs.[2][3] The carboxylic acid handle allows for straightforward modification, such as amidation or esterification, to build complex molecular architectures and explore structure-activity relationships (SAR).[3][4]

Hypothetical Application in a Signaling Pathway

To illustrate its potential in drug discovery, consider a hypothetical scenario where a derivative of this compound is designed as a kinase inhibitor. The core scaffold could be elaborated to create a molecule (let's call it "Thiophenib") that selectively binds to the ATP-binding pocket of a specific oncogenic kinase, such as "Kinase X."

Caption: Inhibition of a hypothetical Kinase X signaling pathway by a drug derivative.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is paramount. Standard spectroscopic techniques are employed for this purpose.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the methoxy protons (-OCH₃), the two aromatic protons on the thiophene ring, and the acidic proton of the carboxylic acid group (-COOH). The coupling pattern of the aromatic protons can confirm the 2,5-substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique will show signals corresponding to the five unique carbon atoms in the molecule: the methoxy carbon, the four carbons of the thiophene ring, and the carbonyl carbon of the carboxylic acid.

-

IR (Infrared) Spectroscopy: Key vibrational bands are expected. A broad absorption in the range of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at an m/z value corresponding to 158.18.

Spectral data for this compound can be found in various chemical databases, providing a reference for experimental results.[5]

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its defined molecular structure and the reactivity of its functional groups make it a foundational component for constructing complex molecules with significant applications in pharmaceutical discovery and materials science. The synthetic protocols and characterization data provided in this guide offer a solid framework for its practical use in a research and development setting.

References

- The Significance of Thiophene-2-carboxylic Acid Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methoxythiophene-2-carboxylic acid

This guide provides a comprehensive analysis of the core spectroscopic data for 5-Methoxythiophene-2-carboxylic acid (CAS: 29212-22-4), a key heterocyclic building block in medicinal chemistry and materials science. As direct experimental spectra for this specific compound are not universally available in public repositories, this document synthesizes data from closely related analogs and foundational spectroscopic principles to present an authoritative, predictive, and practical guide for researchers. The methodologies and interpretations herein are designed to be a self-validating framework for the compound's identification and quality control.

Molecular Structure and Spectroscopic Overview

The unique electronic properties of this compound, stemming from the interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing carboxylic acid group (-COOH) on the aromatic thiophene ring, give rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming structural integrity and purity. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, explaining the causal relationships between the molecular structure and the observed spectral features.

Caption: Molecular structure with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule. The analysis is predicated on the chemical environment of each nucleus, which is heavily influenced by the electronic effects of the methoxy and carboxylic acid substituents.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show four distinct signals: two doublets for the thiophene ring protons, a singlet for the methoxy protons, and a broad singlet for the acidic proton. The electron-donating nature of the methoxy group increases electron density at the C4 position, shielding the adjacent H4 proton and shifting it upfield relative to the H3 proton, which is closer to the electron-withdrawing carboxylic acid group.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 - 13.5 | br s | 1H | COOH |

| ~7.55 | d | 1H | H3 |

| ~6.40 | d | 1H | H4 |

| ~3.90 | s | 3H | OCH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Carboxylic Acid Proton (~13.0-13.5 ppm): This proton appears as a very broad singlet significantly downfield due to deshielding and its acidic nature, readily exchanging with trace water in the solvent.

-

Thiophene Protons (H3 at ~7.55 ppm, H4 at ~6.40 ppm): These two protons appear as doublets due to coupling with each other (³JHH ≈ 4.0 Hz). The H3 proton is downfield because of its proximity to the deshielding carboxylic acid group. Conversely, the H4 proton is shifted significantly upfield due to the strong electron-donating resonance effect of the adjacent methoxy group. This large difference in chemical shift is a key indicator of the 2,5-substitution pattern.

-

Methoxy Protons (~3.90 ppm): The three protons of the methoxy group are equivalent and appear as a sharp singlet, as there are no adjacent protons to couple with. Its position is characteristic of a methoxy group attached to an aromatic ring.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show all six unique carbon atoms of the molecule. The chemical shifts are highly diagnostic of the electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~168.0 | C5 (C-O) | Strong deshielding due to direct attachment to the electronegative oxygen of the methoxy group. |

| ~162.5 | C1 (COOH) | Carbonyl carbon, highly deshielded. |

| ~128.0 | C2 (C-COOH) | Attachment to the carboxylic acid group. |

| ~126.5 | C3 | Thiophene ring carbon adjacent to the carboxylic acid group. |

| ~105.0 | C4 | Significantly shielded (shifted upfield) by the strong electron-donating effect of the methoxy group. |

| ~60.0 | C6 (OCH₃) | Typical range for a methoxy carbon attached to an aromatic system. |

Experimental Protocol for NMR Spectroscopy

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

-

Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for dissolving the polar carboxylic acid and for observing the exchangeable acidic proton. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer operating at a field strength of 400 MHz or higher. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a constant temperature (e.g., 298 K).

-

Set a spectral width of approximately 16 ppm.

-

Use a 30° pulse angle and a relaxation delay of 2-5 seconds.

-

Acquire 16-32 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse sequence.

-

Set a spectral width of approximately 240 ppm.

-

Employ a 45° pulse angle and a relaxation delay of 2 seconds.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to overcome the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Perform phase and baseline corrections on the resulting spectrum. Calibrate the chemical shifts relative to the TMS internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule, primarily the carboxylic acid and the methoxy group.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3300 - 2500 | Broad, Strong | O-H Stretch | Carboxylic Acid |

| ~2950, ~2850 | Medium | C-H Stretch | Methoxy (-OCH₃) |

| ~1680 | Strong, Sharp | C=O Stretch | Carboxylic Acid (dimer) |

| ~1450, ~1250 | Strong | C-O Stretch / O-H Bend | Carboxylic Acid / Methoxy |

| ~1050 | Medium | C-O-C Asymmetric Stretch | Methoxy Ether Linkage |

Interpretation of the IR Spectrum:

-

The most prominent feature is the extremely broad absorption band from 3300-2500 cm⁻¹, which is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[1]

-

Superimposed on this broad O-H band are the sharper C-H stretching vibrations of the methoxy group.

-

A very strong and sharp absorption band around 1680 cm⁻¹ confirms the presence of the carbonyl (C=O) group. Its position indicates that it is part of a conjugated system and likely exists in a hydrogen-bonded dimeric form, which lowers the frequency from a typical monomeric acid (~1760 cm⁻¹).

-

The strong bands in the fingerprint region, particularly around 1250 cm⁻¹ (C-O stretching) and 1050 cm⁻¹ (asymmetric C-O-C stretch), provide definitive evidence for the carboxylic acid and methoxy ether functionalities, respectively.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

-

Background Scan: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrumental interferences.

-

Sample Analysis: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the collected background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, offering powerful confirmation of its identity.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z (mass/charge) | Predicted Ion | Interpretation |

| 158 | [M]⁺• | Molecular Ion (C₆H₆O₃S) |

| 143 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 113 | [M - COOH]⁺ | Loss of the carboxylic acid radical |

| 112 | [M - H₂O - CO]⁺ | Loss of water followed by carbon monoxide |

| 85 | [C₄H₅S]⁺ | Thiophene ring fragment |

Interpretation of the Mass Spectrum:

-

The molecular ion peak ([M]⁺•) is expected at m/z 158, corresponding to the molecular weight of C₆H₆O₃S. The presence of a sulfur atom will also give a characteristic [M+2]⁺• peak at m/z 160 with an intensity of approximately 4.4% relative to the molecular ion.

-

A common fragmentation pathway for methoxy-aromatic compounds is the loss of a methyl radical (•CH₃), leading to a significant peak at m/z 143.

-

Cleavage of the C-C bond between the thiophene ring and the carboxylic acid group (α-cleavage) is also highly probable, resulting in the loss of the carboxyl radical (•COOH, 45 Da) to give a fragment at m/z 113.

Experimental Protocol for GC-MS (after derivatization)

Direct analysis of a carboxylic acid by GC-MS can be challenging due to its polarity and low volatility. Derivatization to a more volatile ester (e.g., a methyl ester) is the standard, self-validating approach.

Caption: A generalized workflow for comprehensive spectroscopic analysis.

-

Derivatization (Esterification): Dissolve ~5 mg of the acid in 1 mL of methanol. Add 2-3 drops of concentrated sulfuric acid and reflux the mixture for 1-2 hours. Neutralize the solution, extract the resulting methyl ester with a suitable organic solvent (e.g., diethyl ether), and dry the extract.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: Use a standard non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm).

-

Injector: Set to 250°C with a split injection.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 400.

-

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and cross-validating toolkit for the structural elucidation and purity assessment of this compound. The predicted data and detailed protocols in this guide offer researchers a reliable framework for analyzing this compound. The key identifying features are the large chemical shift separation of the two thiophene protons in ¹H NMR, the significantly shielded C4 carbon in ¹³C NMR, the characteristic broad O-H and sharp C=O stretches in the IR spectrum, and a molecular ion at m/z 158 in the mass spectrum. Adherence to the described protocols will ensure the generation of high-quality, reproducible data essential for advancing research and development.

References

- Fuller, L. S., et al. (Year). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules. [Online]. Available: [Link]

- Zhao, P.-S., et al. (2010). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(1), o148. [Online]. Available: [Link]

- U.S. National Library of Medicine. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. PubChem. [Online]. Available: [Link]

- University of California, Davis. (2021). IR Spectroscopy of Carboxylic Acids. LibreTexts Chemistry. [Online]. Available: [Link]

- University of California, Davis. (2021). Mass Spectrometry of Carboxylic Acid Derivatives. LibreTexts Chemistry. [Online]. Available: [Link]

Sources

5-Methoxythiophene-2-carboxylic acid solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 5-Methoxythiophene-2-carboxylic Acid in Organic Solvents

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its solubility in organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and various applications. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. We will delve into the molecular factors governing its solubility, offer predictive insights into its behavior in a range of organic solvents, and provide detailed experimental protocols for accurate solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical guidance on this crucial physicochemical property.

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate like this compound is a cornerstone of chemical process development and formulation science.[1][2][3] Inadequate solubility can lead to significant challenges in achieving desired concentrations for reactions, complicating purification by crystallization, and hindering the development of effective drug delivery systems. A thorough understanding of a compound's solubility profile across a spectrum of organic solvents is therefore not merely academic but a fundamental prerequisite for efficient and successful research and development.

This compound possesses a unique combination of functional groups that create a nuanced solubility profile. The thiophene ring introduces aromaticity and a degree of lipophilicity. The carboxylic acid group is a potent hydrogen bond donor and acceptor, imparting polarity and the potential for acid-base interactions. The methoxy group, while also polar, adds to the molecule's overall size and can influence crystal packing. The interplay of these features dictates how the molecule interacts with different solvent environments.

Physicochemical Drivers of Solubility

The adage "like dissolves like" provides a foundational, albeit simplistic, framework for predicting solubility. A more rigorous understanding requires consideration of the intermolecular forces at play between the solute (this compound) and the solvent.

The Role of Polarity and Hydrogen Bonding

The carboxylic acid moiety is the primary determinant of this compound's polarity and its capacity for hydrogen bonding. Solvents can be broadly categorized based on their ability to engage in these interactions:

-

Polar Protic Solvents: These solvents (e.g., alcohols like methanol, ethanol) can act as both hydrogen bond donors and acceptors. They are generally effective at solvating carboxylic acids. The solvent's hydrogen bond donors can interact with the carbonyl oxygen and methoxy group of the solute, while the hydroxyl proton can be accepted by the same groups. The solvent's oxygen lone pairs can accept a hydrogen bond from the carboxylic acid proton.

-

Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile possess significant dipole moments but lack acidic protons. They are excellent hydrogen bond acceptors and can effectively solvate the carboxylic acid proton. Their inability to donate hydrogen bonds may slightly limit their interaction with the carbonyl and methoxy oxygens compared to protic solvents.

-

Nonpolar Solvents: Hydrocarbon solvents like hexanes and toluene lack significant dipole moments and cannot participate in hydrogen bonding. Consequently, the solubility of a polar compound like this compound is expected to be very low in these solvents. The energy required to break the strong solute-solute interactions (crystal lattice energy) is not compensated by favorable solute-solvent interactions.

The Influence of the Thiophene Ring and Methoxy Group

The thiophene ring and the methoxy group contribute to the molecule's lipophilicity and van der Waals interactions. While the carboxylic acid group dominates the solubility in polar solvents, the thiophene moiety will enhance solubility in less polar environments compared to a more polar analogue. The methoxy group, with its ether linkage, offers an additional site for hydrogen bonding with protic solvents, potentially increasing solubility in alcohols.

Predicted Solubility Profile of this compound

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding interactions between the solvent's hydroxyl group and the solute's carboxylic acid and methoxy groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Tetrahydrofuran (THF) | Moderate to High | Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent. DMSO and DMF are expected to be excellent solvents. Acetonitrile and THF are likely to be good to moderate solvents. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents have a moderate dipole moment but are poor hydrogen bond donors or acceptors. Solubility will be limited by the energy required to break the solute's crystal lattice. |

| Ethers | Diethyl ether, Dioxane | Low to Moderate | Ethers can act as hydrogen bond acceptors, but their overall polarity is low. Dioxane may be a better solvent than diethyl ether due to its higher boiling point and slightly greater polarity. |

| Aromatic Hydrocarbons | Toluene, Benzene | Very Low | Primarily nonpolar interactions. The aromatic nature of the solvent may offer some weak π-π stacking interactions with the thiophene ring, but this is unlikely to overcome the strong solute-solute forces. |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Very Low | Dominated by weak van der Waals forces, which are insufficient to dissolve the polar crystalline solute. |

Experimental Determination of Solubility

Accurate determination of solubility requires robust experimental methods. The following protocols outline standard procedures for quantifying the solubility of this compound.

Isothermal Shake-Flask Method

This is the gold-standard method for determining equilibrium solubility.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a mechanical shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled. Centrifugation can be used to expedite this process.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the analytical instrument's linear range.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Calculation: Calculate the original solubility in the solvent based on the measured concentration and the dilution factor.

Diagram of the Isothermal Shake-Flask Workflow:

Caption: Workflow for the isothermal shake-flask solubility determination method.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, automated HTS methods are often employed. These typically involve smaller scales and shorter equilibration times. While less precise than the shake-flask method, they provide valuable rank-ordering of solvents.

Diagram of a General HTS Solubility Workflow:

Caption: A generalized workflow for high-throughput solubility screening.

Factors Influencing Experimental Solubility

Several factors can affect the measured solubility of this compound:

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with increasing temperature. It is crucial to control and report the temperature at which solubility is determined.

-

pH (in the presence of water): If the organic solvent contains traces of water, the pH can influence the ionization state of the carboxylic acid, thereby affecting its solubility.[4]

-

Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is important to characterize the solid form used in the solubility studies.

-

Purity of the Compound and Solvent: Impurities can enhance or depress solubility. Using well-characterized, high-purity materials is essential for obtaining reliable data.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively published, a strong predictive understanding can be derived from its molecular structure and the fundamental principles of intermolecular forces. It is anticipated to exhibit high solubility in polar protic and aprotic solvents and low solubility in nonpolar solvents. For researchers and developers, the provided experimental protocols offer a robust framework for the accurate determination of its solubility, a critical parameter for the successful application of this versatile molecule in synthesis, purification, and formulation.

References

- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.

- Bergström, C. A., & Avdeef, A. (2019).

- Kramer, C., & Krier, F. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. ChemRxiv. [Link]

- Nguyen, B. N., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

- Solubility of Things. (n.d.). Thiophene-2-carboxylic acid.

- Wikipedia. (2023, November 29). Thiophene-2-carboxylic acid. In Wikipedia. [Link]

- University of North Texas Libraries. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

Sources

- 1. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

physical and chemical properties of 5-Methoxythiophene-2-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties and Analytical Characterization of 5-Methoxythiophene-2-carboxylic Acid

Introduction

This compound, a substituted heterocyclic compound, stands as a pivotal building block in the realms of medicinal chemistry and materials science. Its unique molecular architecture, featuring a thiophene ring functionalized with both an electron-donating methoxy group and an electron-withdrawing carboxylic acid group, imparts a distinct reactivity profile and a set of physicochemical properties that make it a versatile scaffold for chemical synthesis. This guide offers a comprehensive exploration of these properties, providing researchers, scientists, and drug development professionals with the technical data and field-proven insights necessary for its effective utilization. We will delve into its structural and analytical characterization, reactivity, and established laboratory protocols, grounding all claims in authoritative references to ensure scientific integrity.

Section 1: Molecular Identity and Structure

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental structure and identity. This compound is systematically identified by the following descriptors.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 29212-22-4 | [1][2][3][4] |

| Molecular Formula | C₆H₆O₃S | [3] |

| Molecular Weight | 158.18 g/mol | [3] |

| IUPAC Name | This compound |

| Canonical SMILES | COC1=CC=C(S1)C(=O)O | |

The spatial arrangement of its constituent atoms is critical to its chemical behavior. The thiophene ring provides a rigid, aromatic core, while the methoxy and carboxylic acid groups present key sites for chemical modification and intermolecular interactions.

Caption: Chemical structure of this compound.

Section 2: Physical Properties

The physical properties of a compound govern its behavior in various states and solvents, which is crucial for designing reaction conditions, purification procedures, and formulation strategies.

Table 2: Key Physical Properties of this compound

| Property | Value | Notes |

|---|---|---|

| Melting Point | 162-163 °C | Decomposes at melting point.[1] |

| Boiling Point | 311.8 ± 22.0 °C | Predicted value.[1] |

| Density | 1.370 ± 0.06 g/cm³ | Predicted value.[1] |

| pKa | 3.90 ± 0.10 | Predicted value, typical for a carboxylic acid.[1] |

| Appearance | Solid powder |

| Storage | 2-8°C, protect from light | Recommended for maintaining stability.[1][3] |

Solubility Profile

While specific quantitative solubility data is not widely published, a qualitative assessment can be made based on the molecular structure. The presence of the polar carboxylic acid group allows for hydrogen bonding, suggesting solubility in polar protic solvents like methanol and ethanol. The overall molecule, with its thiophene ring and methoxy group, possesses lipophilic character, indicating solubility in polar aprotic solvents such as DMSO and THF, as well as chlorinated solvents. Its solubility in water is expected to be limited but can be significantly increased by deprotonation of the carboxylic acid with a base to form a carboxylate salt.

Section 3: Chemical Properties and Reactivity

The reactivity of this compound is dictated by the electronic interplay between its functional groups.

-

Electron-Donating Group (EDG): The methoxy (-OCH₃) group at the C5 position is a strong activating group. Through resonance, it donates electron density to the thiophene ring, making the ring more susceptible to electrophilic aromatic substitution.

-

Electron-Withdrawing Group (EWG): The carboxylic acid (-COOH) group at the C2 position is a deactivating group. It withdraws electron density from the ring, making it less reactive towards electrophiles.

This push-pull electronic configuration creates a unique reactivity map. The activating effect of the methoxy group generally outweighs the deactivating effect of the carboxylic acid, with electrophilic substitution preferentially occurring at the C3 position, which is ortho to the activating methoxy group.

Key Synthetic Transformations

The dual functionality of this molecule makes it a valuable intermediate. The carboxylic acid handle is readily converted into other functional groups, while the thiophene core can be further elaborated.

Caption: Common derivatization pathways for the carboxylic acid moiety.

Section 4: Spectroscopic and Analytical Characterization

Unambiguous characterization is essential for confirming the identity and purity of a compound. This section details the expected spectral data and provides standardized protocols for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the molecular structure in solution.

-

¹H NMR: The proton spectrum is expected to show four distinct signals:

-

A broad singlet in the downfield region (>10 ppm) for the acidic proton of the carboxylic acid.

-

Two doublets in the aromatic region (approx. 6.0-7.5 ppm) corresponding to the two protons on the thiophene ring (H3 and H4). The coupling constant (J) between them should be characteristic of ortho-coupling in thiophenes.

-

A sharp singlet at approximately 3.9-4.1 ppm, integrating to three protons, for the methoxy group.

-

-

¹³C NMR: The carbon spectrum will reveal six unique carbon signals:

-

A signal for the carbonyl carbon of the carboxylic acid (approx. 165-175 ppm).

-

Four signals in the aromatic region for the thiophene ring carbons. The carbons attached to the methoxy (C5) and carboxylic acid (C2) groups will be significantly shifted due to their electronic effects.

-

An upfield signal for the methoxy carbon (approx. 55-60 ppm).

-

-

Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16 scans are typically sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A spectral width of 240 ppm, a relaxation delay of 2 seconds, and a higher number of scans (e.g., 1024 or more) are required to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1680-1710 (strong) | C=O stretch | Carboxylic Acid |

| ~1250-1300 | C-O stretch | Carboxylic Acid / Aryl Ether |

| ~1000-1100 | C-O stretch | Aryl Ether |

| ~3100 | C-H stretch | Aromatic (Thiophene) |

| ~1400-1550 | C=C stretch | Aromatic (Thiophene) |

-

Sample Preparation: Place a small, representative amount of the solid powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Ensure the ATR crystal is clean and acquire a background spectrum of the empty stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

-

Sample Scan: Apply firm and even pressure to the sample using the ATR anvil. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting spectrum should be automatically background-corrected. Identify the key absorption bands and compare them to known correlation tables to confirm the presence of the expected functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the compound's identity.

-

Expected Molecular Ion: In a high-resolution mass spectrum (HRMS), the [M+H]⁺ ion for C₆H₆O₃S would have a calculated m/z of 159.0116. The molecular ion [M]⁺• would be at m/z 158.0038.

-

Fragmentation: Common fragmentation pathways under electron ionization (EI) could include the loss of the methoxy group (-•OCH₃), the carboxylic acid group (-•COOH), or a neutral loss of carbon monoxide (CO).

Caption: A simplified potential fragmentation pathway in mass spectrometry.

Section 5: Applications in Research and Development

The utility of this compound is demonstrated by its application as a precursor in synthesizing more complex molecules.

-

Medicinal Chemistry: Thiophene-based compounds are known to possess a wide range of biological activities. This molecule serves as a key starting material for synthesizing novel compounds with potential therapeutic applications, including analgesics and antibiotics.[5] The carboxylic acid can be converted to an amide to explore structure-activity relationships, while the thiophene core acts as a bioisostere for a phenyl ring.

-

Materials Science: The conjugated thiophene system gives the molecule unique electronic and optical properties.[3] It can be incorporated into larger polymeric structures to develop organic semiconductors, conductive polymers, and materials for photovoltaic devices.[5]

Conclusion

This compound is a high-value chemical intermediate characterized by a well-defined set of physical and chemical properties. Its dual functionality allows for selective chemical modifications, making it an adaptable building block for complex molecular targets. A thorough understanding of its spectroscopic signature, reactivity, and handling requirements, as outlined in this guide, is paramount for its successful application in innovative research and development endeavors.

References

- American Elements. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic Acid | CAS 50340-79-9.

- PubChem. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. National Center for Biotechnology Information.

- Xia, G. M., et al. (2010). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o148.

- LookChem. (n.d.). Cas 29212-22-4,this compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Methoxymethyl-thiophene-2-carboxylic acid.

Sources

- 1. 29212-22-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | 29212-22-4 [m.chemicalbook.com]

- 3. Cas 29212-22-4,this compound | lookchem [lookchem.com]

- 4. This compound | 29212-22-4 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

5-Methoxythiophene-2-carboxylic acid safety and handling precautions

An In-Depth Technical Guide to the Safe Handling and Application of 5-Methoxythiophene-2-carboxylic Acid

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a heterocyclic organic compound increasingly utilized as a key building block in the synthesis of pharmaceuticals, particularly in the development of novel kinase inhibitors and other therapeutic agents. Its unique electronic and structural properties make it a valuable synthon for medicinal chemists. However, as with any reactive chemical intermediate, a thorough understanding of its hazard profile and adherence to rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes.

This guide provides a comprehensive overview of the safety considerations and handling procedures for this compound. It moves beyond standard Safety Data Sheet (SDS) information to offer practical, field-tested insights and protocols designed for researchers, chemists, and drug development professionals. The causality behind each recommendation is explained to foster a deeper understanding of chemical safety principles.

Hazard Identification and Risk Assessment

While this compound is not classified as an acutely toxic substance, it presents several potential hazards that necessitate careful handling. The primary risks are associated with its irritant properties and its unknown long-term toxicological profile. A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

1.1 Toxicological Profile Summary

Based on available data, the compound is classified as follows:

-

Acute Toxicity: Not classified as acutely toxic. However, ingestion or inhalation of significant quantities may cause gastrointestinal or respiratory tract irritation.

-

Skin Corrosion/Irritation: Causes skin irritation. Prolonged or repeated contact may lead to dermatitis.

-

Serious Eye Damage/Irritation: Causes serious eye irritation. Direct contact can result in pain, redness, and potential damage to the cornea.

-

Respiratory or Skin Sensitization: No data is available to classify it as a sensitizer. However, caution is advised, and personnel with known sensitivities to related compounds should avoid exposure.

-

Carcinogenicity, Mutagenicity, Reproductive Toxicity (CMR): The CMR properties of this compound have not been fully investigated. As a matter of prudent practice, it should be handled as a substance with unknown long-term health effects.

1.2 Physicochemical Hazards The compound is a solid at room temperature and is not considered flammable or explosive under standard laboratory conditions. However, like most organic powders, its dust can form an explosive mixture with air if dispersed in sufficient concentration and exposed to an ignition source.

Risk Assessment Workflow

A systematic approach to risk assessment is crucial. The following diagram outlines a logical workflow for evaluating and mitigating risks associated with handling this compound.

Caption: Standard sequence for donning and doffing Personal Protective Equipment.

Handling and Storage Procedures

3.1 Safe Handling Protocol

-

Preparation: Cordon off the work area. Ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment and reagents.

-

Weighing: Perform weighing within a ventilated balance enclosure or on a draft shield within the fume hood. Use a spatula to transfer the solid and avoid generating dust.

-

Transfer: If transferring the solid, use a powder funnel. If making a solution, add the solid slowly to the solvent while stirring to prevent clumping and splashing.

-

Reaction: Conduct all reactions in a clean, dry reaction vessel within the fume hood. Ensure the apparatus is securely clamped.

-

Post-Handling: After use, decontaminate the spatula and work surfaces with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. Dispose of contaminated wipes as chemical waste.

3.2 Storage

-

Conditions: Store in a tightly sealed, properly labeled container. The storage area should be cool, dry, and well-ventilated.

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong acids. While specific reactivity data is limited, the thiophene and carboxylic acid moieties suggest potential reactivity with these classes of chemicals.

-

Container: Use the original manufacturer's container or a chemically resistant equivalent.

Accidental Release and First Aid Measures

Prompt and correct response to spills and exposures is critical.

4.1 Spill Response Protocol

This protocol is for minor spills (<100g) within a laboratory setting. For major spills, evacuate the area and contact emergency response personnel.

-

Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.

-

Assess: Ensure ventilation is adequate (fume hood is on). Do not attempt to clean a spill if you are unsure how to proceed or lack the proper equipment.

-

Protect: Don appropriate PPE: two pairs of nitrile gloves, chemical goggles, and a lab coat. A respirator may be needed if significant dust is present.

-

Contain & Clean:

-

Gently cover the spill with a chemical absorbent pad or inert material like vermiculite or sand. Avoid raising dust.

-

Carefully sweep the absorbed material into a designated chemical waste container.

-

Perform a final decontamination of the area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.

-

-

Dispose: Seal and label the waste container. Dispose of it according to institutional and local regulations.

4.2 First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Remove contaminated clothing. Immediately wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Disposal Considerations

All waste containing this compound, including empty containers, contaminated absorbents, and unused material, must be treated as chemical waste.

-

Waste Collection: Collect waste in a clearly labeled, sealed, and chemically compatible container.

-

Labeling: The label should clearly state "Hazardous Waste" and list the chemical contents.

-

Disposal: Disposal must be handled by a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations. Do not dispose of down the drain or in general trash.

Conclusion

This compound is a valuable research chemical whose safe use is contingent upon a robust understanding of its potential hazards and the diligent application of safety protocols. By integrating the engineering controls, administrative procedures, and personal protective measures outlined in this guide, researchers can confidently handle this compound while minimizing risk to themselves and their colleagues. A culture of safety, underscored by continuous risk assessment and adherence to established best practices, is the cornerstone of responsible scientific innovation.

References

The Ascendant Role of 5-Methoxythiophene-2-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular entities with superior efficacy and safety profiles has led researchers to explore a vast chemical space. Within this expanse, certain structural motifs, often termed "privileged scaffolds," consistently emerge as foundational elements in a multitude of bioactive compounds. The thiophene ring, an aromatic five-membered heterocycle containing a sulfur atom, is a quintessential example of such a scaffold.[1][2] Its unique electronic properties and ability to engage in diverse intermolecular interactions have cemented its importance in medicinal chemistry. This guide focuses on a particularly intriguing and increasingly utilized derivative: 5-Methoxythiophene-2-carboxylic acid .

The strategic incorporation of a methoxy group at the 5-position and a carboxylic acid at the 2-position of the thiophene ring imparts a unique combination of physicochemical properties. The methoxy group, a potent electron-donating group, modulates the electron density of the aromatic ring, influencing its reactivity and potential interactions with biological targets. The carboxylic acid function serves as a versatile handle for synthetic elaboration and a key pharmacophoric element capable of forming critical hydrogen bonds and salt bridges with protein residues.[3] This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the applications of this compound in medicinal chemistry, from its fundamental synthesis to its role in the design of innovative therapeutic agents.

I. Synthesis of the Core Moiety: this compound

A robust and reproducible synthesis of the starting material is paramount for any successful drug discovery program. While various methods for the synthesis of thiophene-2-carboxylic acids have been reported, a common and adaptable route to this compound involves a multi-step sequence starting from a readily available precursor. A representative synthetic approach is detailed below.

Experimental Protocol: Synthesis of 5-(Methoxycarbonyl)thiophene-2-carboxylic acid

This protocol, adapted from the synthesis of a closely related derivative, illustrates a reliable method for accessing the core scaffold.[4]

Materials:

-

Dimethylthiophen-2,5-dicarboxylate

-

Absolute Methanol

-

Sodium metal

-

6 M Hydrochloric Acid (HCl)

Procedure:

-

Preparation of Sodium Methoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (10 mmol) in absolute methanol (40 ml) under an inert atmosphere (e.g., nitrogen or argon). This exothermic reaction generates sodium methoxide in situ.

-

Mono-saponification: To the freshly prepared sodium methoxide solution, add a solution of dimethylthiophen-2,5-dicarboxylate (10 mmol) dissolved in absolute methanol (60 ml).

-

Reaction: Heat the resulting mixture to 343 K (70 °C) and maintain this temperature for 5 hours with continuous stirring.

-

Work-up: After cooling the reaction mixture to room temperature, filter to remove any insoluble by-products.

-

Acidification and Precipitation: Carefully acidify the filtrate with 6 M HCl to a pH of approximately 5. The product, 5-(methoxycarbonyl)thiophene-2-carboxylic acid, will precipitate as a colorless solid.

-

Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from methanol at room temperature can be performed to afford colorless crystals of high purity.

Expected Yield: 82%[4]

II. Applications in Drug Discovery: A Scaffold for Diverse Therapeutic Targets

The true value of this compound lies in its versatility as a building block for a wide array of bioactive molecules. Its derivatives have shown promise in several therapeutic areas, most notably in oncology and inflammatory diseases.

A. Kinase Inhibitors: Targeting the Drivers of Cancer and Inflammation

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The this compound scaffold has been successfully employed in the design of potent kinase inhibitors.